Caspofungin Acetate-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

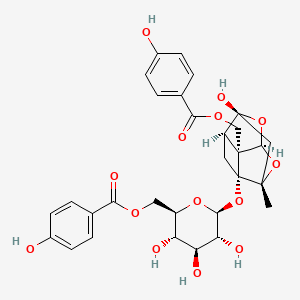

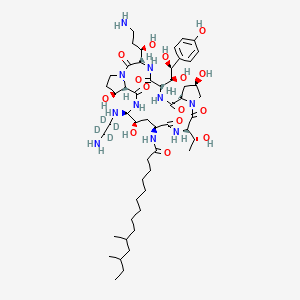

Caspofungin Acetate-d4 is an antifungal drug that belongs to a new class termed the echinocandins . It is used to treat Aspergillus and Candida infections . It is a semi-synthetic water-soluble lipopeptide produced from a fermentation product of the fungus Glarea lozoyensis .

Synthesis Analysis

Caspofungin is a semi-synthetic derivative of pneumocandin B0, a naturally occurring, lipophilic cyclic peptide isolated from the fungus, Glarea lozoyensis . The purification was extremely problematic due to the structural similarity between pneumocandin A0 and B0 .Molecular Structure Analysis

The molecular formula of this compound is C52D4H84N10O15.2C2H4O2 . It is a semi-synthetic water-soluble lipopeptide .Chemical Reactions Analysis

Caspofungin-d4 (acetate) is the deuterium labeled Caspofungin diacetate. Caspofungin diacetate inhibits the synthesis of the cell wall component β-(1,3)-D-glucan .Physical And Chemical Properties Analysis

The molecular weight of this compound is 1217.44 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Agente Antifúngico

Caspofungin Acetate-d4 es un derivado semisintético de pneumocandin B0, un péptido cíclico lipofílico natural aislado del hongo, Glarea lozoyensis . Ha sido desarrollado como un agente antifúngico parenteral de primera línea . Ha mostrado actividad antifúngica contra levaduras del género Candida, incluidos aislados resistentes a azoles y anfotericina B .

Tratamiento de Candidiasis Invasiva

Caspofungin se usa ampliamente como un agente antifúngico de primera línea para el tratamiento de la candidiasis invasiva . Inhibe la síntesis de β-1,3-d-glucano, un componente esencial de la pared celular fúngica, exhibiendo así actividad fungicida contra Candida spp .

Combatir las Cepas Resistentes a los Medicamentos

El desarrollo de resistencia a las equinocandinas debido a mutaciones en puntos calientes en los genes FKS y la aparición de cepas multirresistentes en Candida glabrata y Candida auris se han convertido recientemente en una gran preocupación mundial . Caspofungin ha mostrado potentes actividades antimicrobianas en diversas condiciones ambientales .

Tratamiento de Infecciones por Biopelículas

Las biopelículas producidas por Candida spp. han aumentado la resistencia y tolerancia antifúngicas, complicando el tratamiento de pacientes con implantes médicos como los catéteres venosos centrales . Caspofungin ha demostrado reducir drásticamente las células de biopelículas maduras de Candida auris multirresistente en solo 5 minutos .

Tratamiento de Infecciones Polimicrobianas

Caspofungin también ha demostrado eficacia en la reducción de biopelículas polimicrobianas Candida-bacterianas en un modelo de terapia de bloqueo de catéter

Mecanismo De Acción

Target of Action

Caspofungin Acetate-d4 primarily targets the enzyme β (1,3)-D-Glucan synthase . This enzyme plays a crucial role in the synthesis of β (1,3)-D-Glucan, an essential component of the cell wall of numerous fungal species . By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall .

Mode of Action

This compound, as an echinocandin class antifungal agent, interacts with its target, β (1,3)-D-Glucan synthase, through non-competitive inhibition . This interaction blocks the synthesis of β (1,3)-D-Glucan, a critical component of the fungal cell wall . The inhibition of β (1,3)-D-Glucan synthesis leads to osmotic instability and eventually results in the lysis and death of the fungal cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glucan synthesis pathway in the fungal cell wall . By inhibiting the β (1,3)-D-Glucan synthase enzyme, this compound disrupts the production of glucan, leading to a weakened cell wall and increased susceptibility to osmotic stress . The downstream effect of this action is the lysis and death of the fungal cell .

Pharmacokinetics

It’s known that caspofungin, the parent compound, is typically administered intravenously . More research would be needed to provide a detailed outline of the ADME properties of this compound and their impact on bioavailability.

Result of Action

The result of this compound’s action is the effective treatment of various fungal infections. It has shown activity against infections with Aspergillus and Candida . Clinical trials have demonstrated its effectiveness in treating invasive aspergillosis in patients who are refractory to or intolerant of other therapies .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Caspofungin Acetate-d4 acts on the fungal cell wall by inhibiting the synthesis of β (1,3)-D-glucan, an essential component of the cell wall of numerous fungal species . This inhibition is achieved through non-competitive inhibition of the enzyme β (1,3)-D-glucan synthase .

Cellular Effects

This compound has antifungal activity against yeasts of the genus Candida (including isolates resistant to azoles and amphotericin B), several species of filamentous fungi, including Aspergillus, and certain dimorphic fungi, such as Histoplasma, Blastomyces, and Coccidioides . It disrupts the fungal cell wall, resulting in osmotic stress, lysis, and death of the microorganism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of β (1,3)-D-glucan synthesis in the fungal cell wall. This is achieved by non-competitive inhibition of the enzyme β (1,3)-D-glucan synthase . The disruption of the fungal cell wall results in osmotic stress, lysis, and death of the microorganism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in neutropenic mice, intraperitoneal caspofungin showed dose-dependent activity on survival .

Metabolic Pathways

This compound is thought to be metabolized independently of the cytochrome system, and it does not inhibit the cytochrome P450 isoenzymes .

Transport and Distribution

This compound is distributed into the extracellular fluid space, and it penetrates tissues, especially hepatic tissues .

Subcellular Localization

Given its mechanism of action, it is likely to interact with the cell wall components of fungal cells .

Propiedades

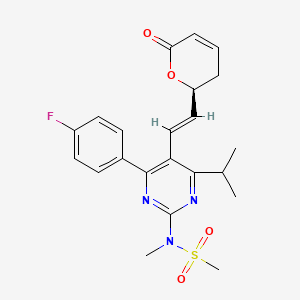

IUPAC Name |

N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28?,29?,30-,33-,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+,46+/m1/s1/i21D2,22D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIKNQVWKBUSNH-XXPLCQOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N[C@@H]1[C@@H](C[C@@H](C(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CC[C@@H]([C@H]3C(=O)N1)O)[C@@H](CCN)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)O)[C@@H](C)O)NC(=O)CCCCCCCCC(C)CC(C)CC)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H88N10O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1097.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.